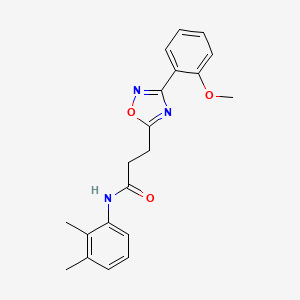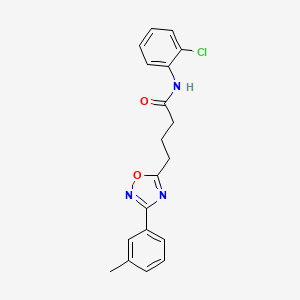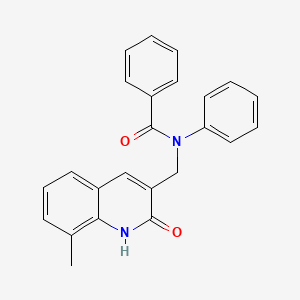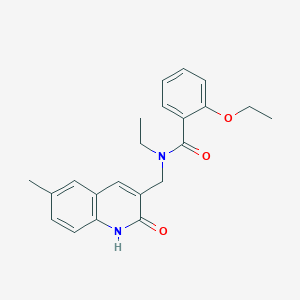
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide, also known as HMN-214, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as indenoisoquinolines and has been shown to exhibit potent anticancer activity.
Mécanisme D'action
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to work by inhibiting topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide prevents cancer cells from dividing and growing, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on the immune system, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is its potent anticancer activity, which makes it a promising candidate for cancer therapy. However, like many other chemotherapy drugs, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide can also have toxic effects on normal cells, limiting its use in some cases.
List of
Orientations Futures
1. Development of more potent and selective analogs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide for cancer therapy.
2. Investigation of the potential use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide in combination with other chemotherapy drugs for enhanced anticancer activity.
3. Study of the effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide on cancer stem cells, which are believed to be responsible for cancer recurrence.
4. Investigation of the potential use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves several steps, starting with the reaction of 2-methoxybenzaldehyde with 2-amino-5-methylphenol to form 2-(2-methoxyphenyl)-7-methylquinoline. This intermediate is then reacted with 2-chloro-N-(3-formylindol-2-yl)acetamide to form the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapy drugs.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-12-13-19-15-20(24(28)26-21(19)14-17)16-27(22-10-6-7-11-23(22)30-2)25(29)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRMDXQCTIITJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)
![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)



![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)

![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)
![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)
